Battle of the BTK Inhibitors: Target Compound vs. Thieno[3,2-d]pyrimidine Analog 8
The target compound demonstrates a significantly higher biochemical potency against Bruton's tyrosine kinase (BTK) compared to a structurally related thieno[3,2-d]pyrimidine derivative. In a direct cross-study comparison, the target compound achieved an IC₅₀ of 1 nM [1], while compound 8, a representative 4,6-substituted thieno[3,2-d]pyrimidine analog, showed an IC₅₀ of 29.9 nM in a similar BTK enzymatic inhibition assay [2].
| Evidence Dimension | Biochemical potency against BTK (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Thieno[3,2-d]pyrimidine Compound 8; IC₅₀ = 29.9 nM |
| Quantified Difference | Approximately 30-fold more potent |
| Conditions | In vitro BTK enzymatic inhibition assay (biochemical). Target compound data from BindingDB patent example; comparator data from published RSC Advances study. |
Why This Matters
A 30-fold potency difference directly impacts the compound's utility as a high-potency chemical probe or lead molecule, reducing the required concentration for target engagement and potentially improving the therapeutic window.
- [1] BindingDB Entry for MonomerID 658441. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 99. Affinity Data: IC50: 1nM. View Source
- [2] Zhang Q, Zhang L, Yu J, Li H, He S, Tang W, Zuo J, Lu W. Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold. RSC Adv. 2017;7:26060-26069. View Source
